An In-depth Technical Guide to Ethyl 3,3-dimethylacrylate
An In-depth Technical Guide to Ethyl 3,3-dimethylacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,3-dimethylacrylate, a versatile organic compound with significant applications in polymer chemistry, organic synthesis, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1]
Chemical Structure and Identification
Ethyl 3,3-dimethylacrylate, also known as ethyl 3-methylcrotonate, is an α,β-unsaturated ester. Its structure is characterized by a carbon-carbon double bond conjugated with a carbonyl group. The presence of two methyl groups on the β-carbon imparts specific reactivity and steric properties to the molecule.
| Identifier | Value |
| IUPAC Name | ethyl 3-methylbut-2-enoate[2] |
| Molecular Formula | C₇H₁₂O₂[1] |
| SMILES | CCOC(=O)C=C(C)C[1][2] |
| InChI Key | UTXVCHVLDOLVPC-UHFFFAOYSA-N[1][3] |
| CAS Number | 638-10-8[1] |
Physicochemical Properties
Ethyl 3,3-dimethylacrylate is a colorless liquid with a characteristic fruity odor.[1] It is flammable and incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4]
| Property | Value | Reference |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| Boiling Point | 154-155 °C | [3][4] |
| Density | 0.922 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.436 | [3][4] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [5] |
| Solubility | Insoluble in water | [6] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of Ethyl 3,3-dimethylacrylate.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.67 | s | 1H | =CH- |
| 4.14 | q | 2H | -O-CH₂-CH₃ |
| 2.15 | s | 3H | =C(CH₃)₂ |
| 1.87 | s | 3H | =C(CH₃)₂ |
| 1.27 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 166.0 | C=O |
| 158.9 | =C(CH₃)₂ |
| 115.6 | =CH- |
| 59.5 | -O-CH₂-CH₃ |
| 27.2 | =C(CH₃)₂ |
| 20.2 | =C(CH₃)₂ |
| 14.3 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2980-2920 | C-H stretch (alkane) |
| 1720 | C=O stretch (ester) |
| 1650 | C=C stretch (alkene) |
| 1220, 1150 | C-O stretch (ester) |
Mass Spectrometry (GC-MS)
| m/z | Relative Intensity | Assignment |
| 128 | 32.30 | [M]⁺ |
| 83 | 99.99 | [M - OCH₂CH₃]⁺ |
| 55 | 35.30 | [C₄H₇]⁺ |
Experimental Protocols
This protocol describes the synthesis of Ethyl 3,3-dimethylacrylate from acetone (B3395972) and (carbethoxymethylene)triphenylphosphorane (B24862). The Wittig reaction is a reliable method for forming carbon-carbon double bonds.
Materials:
-
Acetone
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene (B28343)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1 equivalent).
-
Add anhydrous toluene to the flask to dissolve the ylide.
-
Add acetone (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triphenylphosphine (B44618) oxide byproduct.
-
Wash the filtrate with water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure Ethyl 3,3-dimethylacrylate.
Ethyl 3,3-dimethylacrylate can act as a Michael acceptor. This protocol provides a general procedure for the Michael addition of a nucleophile to Ethyl 3,3-dimethylacrylate.
Materials:
-
Ethyl 3,3-dimethylacrylate
-
Nucleophile (e.g., a thiol or an amine)
-
Base catalyst (e.g., sodium ethoxide, triethylamine)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1 equivalent) and the anhydrous solvent.
-
Add the base catalyst (catalytic amount) to the mixture and stir.
-
Slowly add Ethyl 3,3-dimethylacrylate (1 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Wittig reaction for the synthesis of Ethyl 3,3-dimethylacrylate.
References
- 1. Ethyl 3,3-dimethylacrylate(638-10-8) 1H NMR [m.chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 3,3-ジメチルアクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-甲基-2-丁烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 3,3-dimethylacrylate | 638-10-8 | FE32959 [biosynth.com]
- 6. Ethyl 3,3-dimethylacrylate|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]
